molecular formula C3H7Cl3OSi B14501108 Dichloro(2-chloroethyl)methoxysilane CAS No. 62798-02-1

Dichloro(2-chloroethyl)methoxysilane

Cat. No.: B14501108
CAS No.: 62798-02-1
M. Wt: 193.53 g/mol
InChI Key: FGGQOSAJZOKQPD-UHFFFAOYSA-N
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Description

Dichloro(2-chloroethyl)methoxysilane is a chemical compound with the molecular formula C3H7Cl3OSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications. This compound is characterized by the presence of two chlorine atoms, one methoxy group, and one 2-chloroethyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(2-chloroethyl)methoxysilane can be synthesized through the reaction of methoxysilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:

CH3O-SiCl3+ClCH2CH2ClCH3O-Si(Cl)2CH2CH2Cl\text{CH}_3\text{O-SiCl}_3 + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow \text{CH}_3\text{O-Si(Cl)}_2\text{CH}_2\text{CH}_2\text{Cl} CH3​O-SiCl3​+ClCH2​CH2​Cl→CH3​O-Si(Cl)2​CH2​CH2​Cl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2-chloroethyl)methoxysilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

    Condensation Reactions: It can react with other silanes to form polysiloxanes.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, thiols

    Catalysts: Acid or base catalysts for hydrolysis and condensation reactions

    Solvents: Anhydrous solvents such as toluene or hexane

Major Products Formed

    Silanols: Formed during hydrolysis

    Polysiloxanes: Formed during condensation reactions

    Substituted Silanes: Formed during substitution reactions

Scientific Research Applications

Dichloro(2-chloroethyl)methoxysilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of dichloro(2-chloroethyl)methoxysilane involves the interaction of its reactive groups with various substrates. The chlorine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can participate in hydrolysis and condensation reactions, contributing to the formation of siloxane bonds. These interactions are crucial for its applications in surface modification and material synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dichloro(2-chloroethyl)methylsilane: Similar structure but with a methyl group instead of a methoxy group.

    Dichloro(2-chloroethyl)dimethylsilane: Contains two methyl groups instead of one methoxy group.

    Dichloro(2-chloroethyl)ethoxysilane: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Dichloro(2-chloroethyl)methoxysilane is unique due to the presence of the methoxy group, which imparts different reactivity compared to its methyl and ethoxy counterparts. This makes it particularly useful in applications where specific reactivity and properties are required.

Properties

CAS No.

62798-02-1

Molecular Formula

C3H7Cl3OSi

Molecular Weight

193.53 g/mol

IUPAC Name

dichloro-(2-chloroethyl)-methoxysilane

InChI

InChI=1S/C3H7Cl3OSi/c1-7-8(5,6)3-2-4/h2-3H2,1H3

InChI Key

FGGQOSAJZOKQPD-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCl)(Cl)Cl

Origin of Product

United States

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